molecular formula C5H10O3 B1219337 Oxetane-3,3-diyldimethanol CAS No. 2754-18-9

Oxetane-3,3-diyldimethanol

Cat. No. B1219337
CAS RN: 2754-18-9
M. Wt: 118.13 g/mol
InChI Key: QSGREIXRTDCBHO-UHFFFAOYSA-N
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Description

Oxetane-3,3-diyldimethanol, also known as [3-(hydroxymethyl)oxetan-3-yl]methanol, is a chemical compound with the molecular formula C5H10O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxetanes has been demonstrated through various methods. One approach involves the formation of oxetanes from epoxides using trimethyloxosulfonium ylide . Another method involves the intramolecular Williamson synthesis . The synthesis of starting materials bearing an alcohol and a leaving group in a 1,3-relationship often requires cumbersome multistep synthetic sequences .


Molecular Structure Analysis

The molecular structure of Oxetane-3,3-diyldimethanol consists of a four-membered ring with three carbon atoms and one oxygen atom . The molecular weight is 118.13 g/mol .


Chemical Reactions Analysis

Oxetanes have been shown to undergo various chemical reactions. For instance, they can be formed through epoxide opening with trimethyloxosulfonium ylide . They can also be accessed from enantioenriched epoxides with full retention of enantiomeric purity .


Physical And Chemical Properties Analysis

Oxetane-3,3-diyldimethanol has a molecular weight of 118.13 g/mol . It is also noted that oxetanes are more metabolically stable and lipophilicity neutral . They are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Scientific Research Applications

Synthesis and Reactivity

Oxetane-3,3-diyldimethanol plays a crucial role in the synthesis of various chemical compounds. It is used in the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Medicinal Chemistry

In the field of medicinal chemistry, the oxetane ring is increasingly exploited for its influence on physicochemical properties. It is known for its metabolic stability, rigidity, and hydrogen-bond acceptor ability . These properties make it a stable motif in medicinal chemistry .

Photoredox Method

A photoredox method has been developed for the synthesis of oxetanes. This method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation . This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials .

Late-stage Modification of Biologically Active Compounds

The photoredox method has potential applications in the synthesis or late-stage modification of biologically active compounds . This includes the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .

Formation of Spirocycles

The photoredox method can also be applied to more complex structures, such as adamantol, leading to the formation of spirocycles . Spirocycles are a class of organic compounds that contain two or more rings, where one atom is common to all rings .

Gas Phase Thermochemistry

Oxetane-3,3-diyldimethanol is also studied in gas phase thermochemistry. This involves the study of the energy and transitions of molecules in the gas phase, which is crucial in understanding the behavior of gases .

Mechanism of Action

Target of Action

Oxetane-3,3-diyldimethanol is a chemical compound that primarily targets the formation of oxetane rings . The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Biochemical Pathways

The affected biochemical pathway involves the formation of the oxetane ring from an epoxide followed by ring opening . This process is sensitive to epoxide substitution. Experimental findings were consistent with computational results, whereby enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Result of Action

The molecular and cellular effects of Oxetane-3,3-diyldimethanol’s action primarily involve the formation of oxetane rings . These rings have unique chemical and physical properties, making them of increasing importance in drug design . They possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Action Environment

The action of Oxetane-3,3-diyldimethanol can be influenced by environmental factors such as temperature and the presence of other chemical compounds . For example, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Additionally, the process is sensitive to epoxide substitution, suggesting that the presence of other chemical compounds can also affect the action of Oxetane-3,3-diyldimethanol .

Safety and Hazards

The safety data sheet for Oxetane-3-methanol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The exact safety and hazards for Oxetane-3,3-diyldimethanol were not found in the search results.

properties

IUPAC Name

[3-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGREIXRTDCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336129
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2754-18-9
Record name 3,3-Oxetanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3,3-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-OXETANEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G52Q07446Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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